N-(4-chlorophenyl)-2-{[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(4-chlorophenyl)-2-{[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a cyano group, a phenyl group, and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 3-cyano-6-phenyl-4-(trifluoromethyl)pyridine.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the pyridine derivative.
Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction, where the intermediate product reacts with an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the cyano group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux conditions.
Substitution: Amines, alkoxides, polar aprotic solvents, and moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-2-{[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its properties may be exploited in the development of advanced materials, such as organic semiconductors or polymers.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of a target enzyme or receptor, thereby modulating a biological pathway. The presence of the cyano and trifluoromethyl groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-{[3-cyano-6-phenyl-4-methylpyridin-2-yl]sulfanyl}acetamide: Similar structure but lacks the trifluoromethyl group.
N-(4-chlorophenyl)-2-{[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propionamide: Similar structure but has a propionamide group instead of an acetamide group.
Uniqueness
N-(4-chlorophenyl)-2-{[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H13ClF3N3OS |
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Molecular Weight |
447.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H13ClF3N3OS/c22-14-6-8-15(9-7-14)27-19(29)12-30-20-16(11-26)17(21(23,24)25)10-18(28-20)13-4-2-1-3-5-13/h1-10H,12H2,(H,27,29) |
InChI Key |
NUCGYUZQUBVKPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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